molecular formula C14H17BrN2O B3846347 1-[5-(4-Bromophenoxy)pentyl]imidazole

1-[5-(4-Bromophenoxy)pentyl]imidazole

Cat. No.: B3846347
M. Wt: 309.20 g/mol
InChI Key: WZJJDPJSNMLXHW-UHFFFAOYSA-N
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Description

1-[5-(4-Bromophenoxy)pentyl]imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromophenoxy group attached to a pentyl chain, which is further connected to an imidazole ring. The presence of the bromophenoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[5-(4-Bromophenoxy)pentyl]imidazole typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromophenol and 1-bromopentane.

    Formation of 4-Bromophenoxy Pentane: 4-bromophenol reacts with 1-bromopentane in the presence of a base such as potassium carbonate to form 4-bromophenoxy pentane.

    Cyclization: The 4-bromophenoxy pentane is then reacted with imidazole under suitable conditions to form this compound. This step often requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial production methods may involve optimization of these steps to enhance efficiency and scalability. Techniques such as microwave-assisted synthesis and the use of ionic liquids can be employed to improve reaction rates and yields .

Chemical Reactions Analysis

1-[5-(4-Bromophenoxy)pentyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.

    Cyclization: The imidazole ring can participate in cyclization reactions, forming fused ring systems with other heterocycles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[5-(4-Bromophenoxy)pentyl]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(4-Bromophenoxy)pentyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The bromophenoxy group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[5-(4-Bromophenoxy)pentyl]imidazole can be compared with other imidazole derivatives, such as:

    1-[5-(2-Bromophenoxy)pentyl]imidazole: Similar structure but with the bromine atom in a different position, leading to different chemical and biological properties.

    1-[5-(4-Chlorophenoxy)pentyl]imidazole: The chlorine atom replaces the bromine, resulting in variations in reactivity and biological activity.

    1-[5-(4-Methoxyphenoxy)pentyl]imidazole: The methoxy group imparts different electronic properties, affecting the compound’s interactions and applications.

Properties

IUPAC Name

1-[5-(4-bromophenoxy)pentyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O/c15-13-4-6-14(7-5-13)18-11-3-1-2-9-17-10-8-16-12-17/h4-8,10,12H,1-3,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJJDPJSNMLXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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